Neochebulagic acid

Descripción

El ácido neochebulágico es un tanino benzopiránico que se encuentra en diversas especies de plantas, incluida Phyllanthus emblica (grosella espinosa india). Ha llamado la atención por sus posibles beneficios para la salud y sus actividades biológicas.

Propiedades

Fórmula molecular |

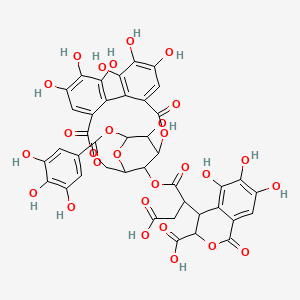

C41H32O28 |

|---|---|

Peso molecular |

972.7 g/mol |

Nombre IUPAC |

4-[3-carboxy-1-[[6,7,8,11,12,13,22-heptahydroxy-3,16-dioxo-21-(3,4,5-trihydroxybenzoyl)oxy-2,17,20-trioxatetracyclo[17.3.1.04,9.010,15]tricosa-4,6,8,10,12,14-hexaen-23-yl]oxy]-1-oxopropan-2-yl]-5,6,7-trihydroxy-1-oxo-3,4-dihydroisochromene-3-carboxylic acid |

InChI |

InChI=1S/C41H32O28/c42-13-1-8(2-14(43)24(13)49)36(59)69-41-31(56)34-32(66-40(63)12(6-19(47)48)23-22-11(5-17(46)27(52)30(22)55)38(61)67-33(23)35(57)58)18(65-41)7-64-37(60)9-3-15(44)25(50)28(53)20(9)21-10(39(62)68-34)4-16(45)26(51)29(21)54/h1-5,12,18,23,31-34,41-46,49-56H,6-7H2,(H,47,48)(H,57,58) |

Clave InChI |

MEUUWCKGFAIYFH-UHFFFAOYSA-N |

SMILES canónico |

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)O)OC(=O)C(CC(=O)O)C6C(OC(=O)C7=CC(=C(C(=C67)O)O)O)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

- El ácido neochebulágico se aísla de Phyllanthus emblica (también conocido como Emblica officinalis o grosella espinosa india).

- Si bien las fuentes naturales siguen siendo la vía principal para obtener ácido neochebulágico, también se exploran métodos sintéticos.

- Las rutas sintéticas específicas y las condiciones de reacción no están ampliamente documentadas.

- Los métodos de producción a escala industrial para el ácido neochebulágico no están bien establecidos debido a su limitada demanda comercial.

Análisis De Reacciones Químicas

El ácido neochebulágico experimenta diversas reacciones:

Oxidación: Se puede oxidar en condiciones específicas.

Reducción: Las reacciones de reducción pueden producir derivados con propiedades alteradas.

Sustitución: El ácido neochebulágico puede experimentar reacciones de sustitución.

Reactivos comunes: Glutation, enzimas y otras moléculas biológicamente relevantes.

Productos principales: Los productos exactos dependen de las condiciones de reacción y los sustratos.

Aplicaciones Científicas De Investigación

El ácido neochebulágico tiene diversas aplicaciones:

Medicina: Presenta propiedades inmunosupresoras, efectos hepatoprotectores, e inhibe la alfa-glucosidasa, una enzima relevante en los estudios de diabetes.

Actividad antimicrobiana: Activo contra Staphylococcus aureus y Candida albicans.

Propiedades antioxidantes: Puede contribuir a la protección celular.

Mecanismo De Acción

- Los efectos del ácido neochebulágico implican objetivos y vías moleculares, pero los mecanismos detallados siguen siendo un área de investigación en curso.

Comparación Con Compuestos Similares

- La singularidad del ácido neochebulágico radica en su estructura específica y su bioactividad.

- Compuestos similares incluyen el ácido chebulágico (de Terminalia chebula) y la corilagina (de Terminalia catappa) .

Actividad Biológica

Neochebulagic acid is a hydrolyzable tannin derived from the fruit of Terminalia chebula, a plant renowned for its medicinal properties in traditional medicine systems such as Ayurveda and Tibetan medicine. This article explores the biological activities of this compound, focusing on its antioxidant, anti-inflammatory, and potential therapeutic effects based on recent research findings.

Chemical Structure and Properties

This compound is structurally related to other ellagitannins and is characterized by its complex polyphenolic structure. It is formed through the hydrolysis of chebulagic acid and exhibits significant antioxidant properties due to the presence of multiple hydroxyl groups that can donate electrons to free radicals.

Antioxidant Activity

Mechanisms of Action

This compound demonstrates potent antioxidant activity, which is crucial in protecting cells from oxidative stress. The compound's ability to scavenge free radicals and chelate metal ions contributes to its protective effects against oxidative damage. Studies have shown that this compound can inhibit lipid peroxidation and reduce reactive oxygen species (ROS) levels in biological systems.

Research Findings

- DPPH Radical Scavenging : this compound exhibited a concentration-dependent scavenging effect on DPPH radicals, indicating its potential as a natural antioxidant.

- Cellular Protection : In vitro studies indicated that this compound could protect human cells from oxidative damage induced by hydrogen peroxide, enhancing cell viability and reducing apoptosis rates.

Anti-Inflammatory Effects

This compound has been studied for its anti-inflammatory properties, which may be beneficial in managing chronic inflammatory conditions.

Mechanisms of Action

The compound modulates various signaling pathways involved in inflammation, including the inhibition of nuclear factor kappa B (NF-κB) activation, which plays a critical role in the expression of pro-inflammatory cytokines.

Case Studies

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. Its efficacy against bacteria and fungi suggests potential applications in developing natural preservatives or therapeutic agents.

Research Findings

- Bacterial Inhibition : Studies have shown that this compound can inhibit the growth of common bacterial strains such as Escherichia coli and Staphylococcus aureus.

- Fungal Activity : The compound also exhibits antifungal activity against species like Candida albicans, highlighting its broad-spectrum antimicrobial potential.

Table: Summary of Biological Activities

| Biological Activity | Mechanism | Research Findings |

|---|---|---|

| Antioxidant | Scavenges free radicals | DPPH scavenging, protects against oxidative stress |

| Anti-inflammatory | Inhibits NF-κB activation | Reduces TNF-α and IL-6 levels in animal models |

| Antimicrobial | Inhibits bacterial and fungal growth | Effective against E. coli and C. albicans |

Q & A

Q. What analytical techniques are most reliable for identifying neochebulagic acid in complex plant extracts?

- Methodology : Use ultra-high-performance liquid chromatography coupled with ion mobility-quadrupole time-of-flight mass spectrometry (UHPLC/IM-QTOF-MS) to separate and identify this compound based on retention time, observed mass (Da), and collision cross-section (CCS) values. Validate findings by comparing measured CCS values (±1–3% error) against predicted values and MS/MS fragmentation patterns .

- Key Considerations : Ensure reproducibility by standardizing solvent systems, column types, and ionization parameters. Cross-validate with nuclear magnetic resonance (NMR) for structural confirmation .

Q. How can this compound be isolated from Terminalia chebula with minimal degradation?

- Methodology : Employ a multi-step solvent extraction (e.g., ethanol/water gradients) followed by preparative HPLC. Monitor degradation using stability studies under varying pH and temperature conditions. Purify fractions via centrifugal partition chromatography (CPC) to minimize oxidative decomposition .

- Challenges : Optimize extraction time and solvent polarity to balance yield and compound integrity. Use antioxidants like ascorbic acid in extraction buffers to prevent phenolic oxidation .

Q. What structural features of this compound contribute to its antioxidant activity?

- Methodology : Perform density functional theory (DFT) calculations to map electron-donating groups (e.g., galloyl moieties) and hydrogen-bonding sites. Validate experimentally via radical scavenging assays (DPPH, ABTS) and correlation with redox potentials measured by cyclic voltammetry .

- Data Interpretation : Compare activity trends with structurally related compounds (e.g., chebulagic acid) to isolate critical functional groups .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

- Methodology : Use cell-based models (e.g., HepG2 for hepatoprotection, RAW 264.7 for anti-inflammatory activity) with dose-response curves (IC₅₀ determination). Include positive controls (e.g., quercetin for antioxidants) and assess cytotoxicity via MTT assays .

- Pitfalls : Account for solubility issues by using dimethyl sulfoxide (DMSO) carriers at concentrations <0.1% to avoid solvent toxicity .

Advanced Research Questions

Q. How do mechanistic studies resolve conflicting data on this compound’s pro-oxidant vs. antioxidant effects?

- Methodology : Conduct redox-cycling assays (e.g., xanthine oxidase inhibition) under controlled oxygen tension. Use electron paramagnetic resonance (EPR) to detect reactive oxygen species (ROS) generation in different cellular compartments .

- Contradiction Analysis : Compare results across cell types (e.g., cancer vs. normal cells) and contextualize with intracellular glutathione levels .

Q. What strategies address variability in this compound quantification across laboratories?

- Methodology : Implement a harmonized protocol using certified reference materials (CRMs) and inter-laboratory validation via ring trials. Standardize calibration curves and internal standards (e.g., deuterated analogs) to reduce matrix effects .

- Statistical Approach : Apply multivariate analysis (PCA) to identify sources of variability (e.g., extraction methods, instrument calibration) .

Q. How can synthetic routes for this compound be optimized to improve scalability?

- Methodology : Develop a semi-synthetic approach using chebulagic acid as a precursor. Optimize esterification conditions (e.g., carbodiimide coupling) and monitor regioselectivity via LC-MS/MS. Use green chemistry principles (e.g., microwave-assisted synthesis) to reduce reaction times .

- Quality Control : Characterize intermediates via high-resolution MS and chiral chromatography to ensure stereochemical fidelity .

Q. What computational models predict this compound’s interactions with biological targets?

- Methodology : Apply molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to study binding affinities with enzymes like COX-2 or NF-κB. Validate predictions with surface plasmon resonance (SPR) binding assays .

- Limitations : Address force field inaccuracies for phenolic compounds by refining partial charge assignments using quantum mechanics .

Q. How does this compound’s bioavailability impact its therapeutic potential?

- Methodology : Perform pharmacokinetic studies in rodent models using LC-MS/MS to measure plasma concentrations. Assess first-pass metabolism via liver microsome assays and identify major metabolites .

- Formulation Strategies : Test nano-encapsulation (e.g., liposomes) to enhance solubility and intestinal absorption .

Q. What multi-omics approaches elucidate this compound’s systemic effects?

- Methodology : Integrate transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (UHPLC-Q-Exactive HF-X) data from treated cell lines. Use pathway enrichment analysis (KEGG, Reactome) to identify modulated networks .

- Data Integration : Apply machine learning (e.g., random forest) to prioritize high-confidence targets and reduce false-discovery rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.